1-Butylcyclopropan-1-amine;oxalic acid
Description
1-Butylcyclopropan-1-amine; oxalic acid is a salt formed by the combination of 1-butylcyclopropan-1-amine (a cyclopropane-derived amine with a butyl substituent) and oxalic acid (HOOC-COOH, a dicarboxylic acid). This compound likely exhibits properties derived from both components:
- The butyl group enhances lipophilicity, which may influence solubility and bioavailability.
- Oxalic acid: A strong organic acid with chelating and reducing properties, widely used in metal cleaning, pharmaceuticals, and agriculture .
The salt formation neutralizes oxalic acid’s acidity while stabilizing the amine, making it suitable for applications requiring controlled release or enhanced stability.
Properties
IUPAC Name |
1-butylcyclopropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-2-3-4-7(8)5-6-7;3-1(4)2(5)6/h2-6,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOPANYUSECFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Amine-Oxalate Salts
Key Findings :
- Cyclopropane-containing amines (e.g., 1-butylcyclopropan-1-amine) exhibit unique steric effects compared to azepane or oxadiazole-based amines, influencing their interaction with biological targets or materials .
- Oxalic acid’s dual carboxylic groups enable stronger chelation compared to monocarboxylic acids (e.g., acetic acid), enhancing metal-oxide dissolution or nutrient delivery in agricultural applications .
Cyclopropane Derivatives
Key Findings :
- Cyclopropane rings in amines improve metabolic stability but may reduce aqueous solubility compared to linear or aromatic analogues .
- 1-Butylcyclopropan-1-amine’s aliphatic chain balances lipophilicity and solubility, making it more versatile than purely aromatic derivatives.
Physicochemical Properties
| Property | 1-Butylcyclopropan-1-amine; Oxalic Acid | Sodium Oxalate | Acetic Acid; Cyclopropane Amine Salt |
|---|---|---|---|
| Solubility in Water | Moderate (lipophilic amine + hydrophilic acid) | High | Low (acetic acid weaker chelator) |
| Melting Point | ~150–200°C (estimated) | 260°C (decomposes) | ~100–120°C |
| Acidity (pKa) | pKa1: 1.25, pKa2: 4.14 (oxalic acid) | pKa2: 4.18 | pKa: 4.76 (acetic acid) |
| Chelating Strength | Strong (two carboxylates) | Moderate | Weak |
Sources :
Agricultural Use
- 1-Butylcyclopropan-1-amine; oxalic acid: Potential as a pH-modulating agent or biostimulant, leveraging oxalic acid’s role in fungal metabolism and nutrient uptake .
- Oxalic acid alone : Used in Varroa mite control (89.4% efficacy with brood interruption) , but the amine component in the target compound may reduce phytotoxicity.
Metal Cleaning
- Oxalic acid’s chelation efficiency is enhanced by sulfuric acid (doubles hematite dissolution vs. nitric acid) . The amine component in the target compound could act as a surfactant, improving surface contact.
Pharmaceuticals
- Compared to azepane- or oxadiazole-containing salts, the cyclopropane derivative may offer better blood-brain barrier penetration due to moderate lipophilicity .
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